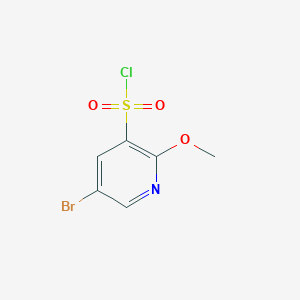![molecular formula C7H5BrFN3 B1381542 5-bromo-4-fluoro-1-méthyl-1H-benzo[d][1,2,3]triazole CAS No. 1799976-03-6](/img/structure/B1381542.png)
5-bromo-4-fluoro-1-méthyl-1H-benzo[d][1,2,3]triazole
Vue d'ensemble
Description
5-Bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole, often abbreviated as BFT, is a heterocyclic aromatic compound with a wide range of applications in scientific research. BFT is a versatile compound that has been used in a variety of chemical reactions, and its unique properties have enabled scientists to explore a range of new research possibilities.
Applications De Recherche Scientifique
Chimie médicinale : Applications antitumorales
Des dérivés de 5-bromo-4-fluoro-1-méthyl-1H-benzo[d][1,2,3]triazole ont été synthétisés et évalués pour leur potentiel antitumoral. Ces composés ont montré une efficacité contre diverses lignées cellulaires cancéreuses, notamment MCF-7 (cancer du sein) et CaCo-2 (cancer du côlon), indiquant leur potentiel en tant qu'agents thérapeutiques en oncologie .
Agriculture : Agents antimicrobiens
Dans le secteur agricole, les propriétés antimicrobiennes des dérivés triazoles en font des candidats pour la protection des cultures contre les agents pathogènes microbiens. Leur capacité à inhiber la croissance des bactéries et des champignons nuisibles peut conduire à des rendements de cultures plus sains et à une réduction des pertes dues aux maladies .
Science des matériaux : Molécules fonctionnelles
Le cycle triazole est un élément clé dans la synthèse de matériaux fonctionnels. Son incorporation dans les polymères et autres matériaux peut améliorer des propriétés telles que la stabilité thermique, la résistance mécanique et la résistance chimique, ce qui le rend précieux dans le développement de matériaux de pointe .
Sciences de l'environnement : Remédiation de la pollution
Les composés triazoles présentent des applications potentielles dans les sciences de l'environnement, en particulier dans la remédiation de la pollution. Leur structure chimique leur permet d'interagir avec divers polluants, facilitant la dégradation ou l'élimination des contaminants du sol et des sources d'eau .
Chimie analytique : Chromatographie
En chimie analytique, les dérivés triazoles peuvent être utilisés comme phases stationnaires en chromatographie. Leurs interactions uniques avec les analytes peuvent améliorer la séparation et l'identification de mélanges complexes, ce qui est crucial dans l'analyse pharmaceutique et chimique .
Biochimie : Inhibition enzymatique
La fraction triazole est connue pour interagir avec les enzymes, agissant comme un inhibiteur ou un modulateur de l'activité enzymatique. Cette propriété est importante dans l'étude des voies biochimiques et le développement de médicaments qui ciblent des enzymes spécifiques impliquées dans les processus pathologiques .
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with targets such asextracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cellular signaling pathways, influencing cell growth, differentiation, and survival.
Biochemical Pathways
For instance, ERK2 is involved in the Ras-Raf-MEK-ERK pathway , which regulates cell proliferation and differentiation .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole is currently unavailable. The compound’s predicted properties include a boiling point of331.5±22.0 °C and a density of 1.87±0.1 g/cm3 . These properties could influence the compound’s bioavailability and distribution within the body.
Analyse Biochimique
Biochemical Properties
5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between 5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole and these kinases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events .
Cellular Effects
The effects of 5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole has been observed to induce apoptosis by disrupting the mitochondrial membrane potential and activating caspases, which are enzymes involved in programmed cell death . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and survival .
Molecular Mechanism
At the molecular level, 5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity through direct binding to the enzyme’s active site. This binding can result in either competitive or non-competitive inhibition, depending on the nature of the interaction. Furthermore, 5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole can influence gene expression by interacting with transcription factors and other DNA-binding proteins, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole vary with different dosages in animal models. At low doses, this compound has been shown to exert therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, 5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to disrupt normal cellular processes and induce oxidative stress.
Metabolic Pathways
5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other biomolecules, potentially influencing metabolic flux and altering metabolite levels within the cell.
Propriétés
IUPAC Name |
5-bromo-4-fluoro-1-methylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFN3/c1-12-5-3-2-4(8)6(9)7(5)10-11-12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMZEHMDGQGSED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(C=C2)Br)F)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[(Dimethylamino)methyl]furan-2-carboxylic acid hydrochloride](/img/structure/B1381473.png)


![3-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1381478.png)


